2-Methylthiazole-4-carboximidamide
Description
Significance of Thiazole (B1198619) Rings in Heterocyclic Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom, is a fundamental building block in heterocyclic chemistry. mdpi.comnih.gov Its structure, a planar ring with significant pi-electron delocalization, imparts a high degree of aromaticity and stability. researchgate.net This unique electronic configuration governs its reactivity, allowing for various chemical modifications. mdpi.com
The significance of the thiazole moiety is underscored by its presence in a multitude of natural and synthetic compounds with profound biological activities. nih.govnih.gov Perhaps the most well-known example is Vitamin B1 (thiamine), which is essential for metabolism. nih.gov Furthermore, the thiazole ring is a core component of numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. mdpi.comchemicalbook.com The nitrogen and sulfur heteroatoms can act as coordination sites for metal ions, which can enhance the therapeutic activity of the molecule. nih.gov The ring's protons exhibit distinct acidity, with the proton at the C2 position being the most acidic, making it a key site for nucleophilic reactions and further functionalization. chemicalbook.com
Overview of Imidamide Functional Groups in Chemical Design
The imidamide functional group, more systematically known as a carboximidamide, is the imine derivative of a carboxamide, with the general structure RC(=NR')NR''R'''. chemat.com.pl The simplest member of this class is formamidine. chemat.com.pl Carboximidamides are often referred to simply as amidines. chemat.com.pl
A key characteristic of amidines is their high basicity. They are among the strongest of all uncharged or unionized bases, a property that stems from the ability of the positive charge to be delocalized across both nitrogen atoms upon protonation at the sp²-hybridized nitrogen. chemat.com.pl This results in a stable amidinium ion with identical carbon-nitrogen bond lengths. chemat.com.pl
In chemical synthesis, amidines are valuable intermediates. A common method for their preparation is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an alkyl imidate salt (a Pinner salt). wikipedia.orgorganic-chemistry.org Subsequent treatment of this intermediate with ammonia (B1221849) or an amine yields the corresponding amidine. wikipedia.org This reactivity makes the imidamide group a versatile functional handle in the design of complex molecules and ligands for coordination chemistry.
Positioning of 2-Methylthiazole-4-carboximidamide within Contemporary Chemical Synthesis and Mechanistic Studies
While extensive research exists for thiazole derivatives like carboxamides and carboxylic acids, specific studies detailing the synthesis and mechanistic evaluation of this compound are not prominent in the current scientific literature. mdpi.comnih.gov However, its chemical structure suggests a straightforward and well-established synthetic pathway.
The most plausible method for synthesizing this compound is through the Pinner reaction. wikipedia.orgorganic-chemistry.org This would involve using the commercially available precursor, 2-methylthiazole-4-carbonitrile (B1334656). The reaction proceeds in two main steps:
Treatment of 2-methylthiazole-4-carbonitrile with an anhydrous alcohol (like ethanol) in the presence of dry hydrogen chloride (HCl) gas. This forms the corresponding ethyl imidate hydrochloride, also known as a Pinner salt.
The subsequent reaction of this Pinner salt with ammonia would lead to the formation of this compound, typically isolated as its hydrochloride salt. wikipedia.orgmatrix-fine-chemicals.com
This established methodology allows for the reliable preparation of the compound, making it an accessible target for synthetic chemists. Its position in contemporary research appears to be that of a potential building block, available for exploration rather than a compound with a well-documented history of application in mechanistic studies.
Scope and Objectives of Research on this compound
The specific scope and objectives for research focused exclusively on this compound have yet to be defined in dedicated studies. However, based on the known biological and chemical profiles of related thiazole and amidine compounds, several potential research avenues can be logically inferred.
The primary interest in this molecule would likely lie in medicinal chemistry and drug discovery. Given that thiazole-carboxamides and other derivatives exhibit significant anticancer and antimicrobial properties, a key objective would be to synthesize and screen this compound for similar biological activities. mdpi.comnih.gov The strong basicity and hydrogen bonding capabilities of the amidine group could lead to novel interactions with biological targets, such as enzyme active sites, potentially offering a different binding profile compared to the more common carboxamide or carboxylic acid derivatives.
Another research objective could be its use as a ligand in coordination chemistry. The two nitrogen atoms of the amidine group, in conjunction with the nitrogen and sulfur atoms of the thiazole ring, provide multiple potential coordination sites for metal ions. Research in this area would aim to synthesize and characterize metal complexes of this compound to explore their catalytic, material, or therapeutic properties.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound | 18876-81-8 | C₅H₇N₃S | 141.19 | - |
| This compound HCl | 18876-82-9 | C₅H₈ClN₃S | 177.65 | - |
| 2-Methylthiazole-4-carboxylic acid | 35272-15-2 | C₅H₅NO₂S | 143.16 | Solid |
| 2-Methylthiazole-4-carboxamide | 31825-95-3 | C₅H₆N₂OS | 142.18 | - |
| 2-Methylthiazole-4-carbonitrile | 21917-76-0 | C₅H₄N₂S | 124.16 | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-thiazole-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-3-8-4(2-9-3)5(6)7/h2H,1H3,(H3,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHSTONTNZCNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Methylthiazole 4 Carboximidamide and Its Precursors
Established Synthetic Pathways to 2-Methylthiazole-4-carboximidamide Core Structure
The synthesis of the this compound framework is not a single reaction but a sequence of transformations. The initial and most critical phase is the construction of the substituted thiazole (B1198619) ring. Following the successful formation of this heterocyclic core, subsequent reactions are employed to build the carboximidamide moiety at the 4-position.
Thiazole Ring Formation Reactions
The assembly of the 2-methylthiazole (B1294427) ring is a well-documented process in organic chemistry, with several established methods that can be adapted to introduce the necessary substituents.
The Hantzsch thiazole synthesis stands as a cornerstone method for the formation of thiazole rings. The fundamental reaction involves the condensation of an α-haloketone with a thioamide. researchgate.netsemanticscholar.orgorgsyn.org For the specific synthesis of a 2-methylthiazole core, thioacetamide (B46855) is the required thioamide precursor. orgsyn.org The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. orgsyn.org
Variations of the Hantzsch synthesis have been developed to improve yields and broaden the applicability under various conditions. These adaptations include the use of different catalysts and reaction media. For instance, an efficient and environmentally benign approach utilizes a silica-supported tungstosilicic acid catalyst for the one-pot, multi-component reaction of a bromoacetyl derivative, thiourea (B124793), and a substituted aldehyde, with options for either conventional heating or ultrasonic irradiation. organic-chemistry.org The reaction conditions can also influence the regioselectivity of the cyclization, particularly when using N-substituted thioureas, where acidic conditions can alter the product distribution. orgsyn.org
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| α-Haloketone | Thioamide | Neutral or acidic solvent, heat | Substituted thiazole | semanticscholar.orgorgsyn.org |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilicic acid, EtOH/Water, 65°C or ultrasonic irradiation | Substituted thiazole | organic-chemistry.org |
| Chloroacetone | Thioacetamide | Benzene, heat | 2,4-Dimethylthiazole | orgsyn.org |
| Chloroacetone | Thiourea | Water, reflux | 2-Amino-4-methylthiazole (B167648) | orgsyn.org |
Cyclo-condensation reactions are a broad class of reactions that form a cyclic product from two or more molecules. The Hantzsch synthesis is itself a prime example of a cyclo-condensation reaction. researchgate.net Another notable method is the Cook-Helbron synthesis, which involves the condensation of an α-amino nitrile with carbon disulfide. bldpharm.com
These reactions fundamentally rely on the intramolecular cyclization of a linear precursor that contains all the necessary atoms for the ring. In the context of thiazole synthesis, this typically involves a key step where a sulfur-containing nucleophile attacks a carbonyl or equivalent electrophilic carbon, followed by ring closure through the action of a nitrogen nucleophile. orgsyn.orggoogle.com The reaction of 2-aminothiophenols with carboxylic acids or their derivatives is another versatile cyclo-condensation method for producing fused thiazole systems, specifically benzothiazoles. google.comresearchgate.net
This category specifically details the reactants central to the Hantzsch synthesis for forming the 2-methylthiazole-4-substituted core. The reaction employs a thioamide, which provides the S-C-N fragment, and an α-halogenated carbonyl compound, which supplies the remaining carbon atoms of the ring. researchgate.netorgsyn.org
To obtain the 2-methylthiazole structure, thioacetamide is the thioamide of choice. orgsyn.orggoogle.com The partner reactant would be a halogenated derivative of a 4-carbon keto-ester or dicarbonyl compound, such as ethyl 2-chloroacetoacetate. google.comsigmaaldrich.com The reaction between thioacetamide and ethyl 2-chloroacetoacetate, often in the presence of a base like triethylamine, yields ethyl 2-methylthiazole-4-carboxylate. google.com This ester can then be further functionalized. One-pot procedures have been developed to streamline this process, for example, by reacting β-keto esters with an N-halosuccinimide followed by the addition of a thiourea derivative. sigmaaldrich.com
| Thioamide | Halogenated Reactant | Reagents/Conditions | Product | Reference |
| Thioacetamide | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | Acetonitrile (B52724), then Triethylamine, reflux | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | google.com |
| Thioacetamide | Ethyl 2-chloroacetoacetate | Ethanol, Sodium Carbonate, 60-70°C | Ethyl 2-amino-4-methylthiazole-5-carboxylate* | sigmaaldrich.com |
| Thiourea | Chloroacetone | Water, reflux | 2-Amino-4-methylthiazole | orgsyn.orgcymitquimica.com |
| Thioacetamide | Chloroacetone | Benzene, P₄S₁₀ | 2,4-Dimethylthiazole | orgsyn.org |
*Note: The reference uses thiourea to yield the 2-amino product, but the principle applies to thioacetamide for the 2-methyl product.
The formation of the carboximidamide group is not achieved directly during the ring formation. Instead, a more stable functional group, such as a carboxylic acid or its ester, is typically installed at the 4-position of the thiazole ring first. This derivative then serves as a precursor for the imidamide. The synthesis of 2-methylthiazole-4-carboxylic acid and its esters is well-established. google.comcymitquimica.comwikipedia.org
A common synthetic strategy involves a three-step conversion:
Amidation: The 2-methylthiazole-4-carboxylic acid or its corresponding ester is converted into 2-methylthiazole-4-carboxamide. This can be achieved through various standard methods, such as reaction with an activating agent followed by ammonia (B1221849), or microwave-assisted conversion using an ammonium (B1175870) salt. organic-chemistry.org
Dehydration: The resulting carboxamide is then dehydrated to form the corresponding nitrile, 2-methylthiazole-4-carbonitrile (B1334656).
Imidamide Formation: This nitrile is the key intermediate that is directly converted to the target carboximidamide. This final transformation is detailed in the following section. The precursor, 2-methylthiazole-4-carbonitrile, is a known compound. bldpharm.comorganic-chemistry.orggoogle.com
Introduction of the Carboximidamide Moiety
The most established and widely used method for converting a nitrile into a carboximidamide (commonly referred to as an amidine) is the Pinner reaction. researchgate.net This reaction provides a reliable pathway to transform the 2-methylthiazole-4-carbonitrile precursor into the final product, this compound.
The Pinner reaction proceeds in two main steps:
Formation of a Pinner Salt: The nitrile (2-methylthiazole-4-carbonitrile) is treated with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride (HCl) gas. This reaction forms an imino ester hydrochloride salt, also known as a Pinner salt. researchgate.net The reaction is performed under anhydrous conditions at low temperatures to prevent the unstable salt from decomposing.
Ammonolysis: The isolated Pinner salt is then treated with ammonia, typically dissolved in an alcohol. The ammonia acts as a nucleophile, attacking the imino ester carbon and displacing the alcohol to form the desired amidine hydrochloride salt. researchgate.net It is often possible to perform the reaction in one pot without isolating the intermediate Pinner salt. researchgate.net
Alternative methods for synthesizing amidines from nitriles exist, such as reacting the nitrile with ammonia in the presence of a mercaptocarboxylic acid, but the Pinner reaction remains the most general and practical approach. researchgate.net
| Reaction | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
| Pinner Salt Formation | Nitrile, Anhydrous Alcohol (e.g., Ethanol) | Dry HCl gas, anhydrous solvent (e.g., Chloroform, Ether) | Imino ester hydrochloride (Pinner Salt) | researchgate.net |
| Amidine Formation | Imino ester hydrochloride | Ammonia in alcohol | Amidine hydrochloride | researchgate.net |
Cyanamide-Mediated Approaches
The introduction of a carboximidamide group can be achieved through strategies involving cyanamide (B42294) or its derivatives. While direct synthesis of this compound using this method is not extensively documented in dedicated literature, the approach is based on well-established chemical principles. Generally, this involves the reaction of a suitable nucleophile with cyanamide.
For the synthesis of the target compound, a hypothetical approach would involve a precursor such as 2-methyl-4-lithiothiazole. The reaction of this organolithium species with cyanamide (H₂N-CN) would, in principle, lead to the formation of a lithium amidinate salt. Subsequent aqueous workup would then protonate the salt to yield the final this compound. The reaction mechanism hinges on the nucleophilic attack of the carbanion at the electrophilic carbon of the cyanamide.
In a broader context, copper-catalyzed reactions using cyanamide sources like N-cyanimido-S,S-dimethyl-dithiocarbonate have been used for the N-cyanation of amines. nih.gov Another approach involves the oxidation of guanidoximes, which can be considered derivatives of cyanamide, to form monosubstituted cyanamides. nih.gov These related transformations highlight the versatility of cyanamide chemistry in forming C-N and N-CN bonds, which are central to the structure of carboximidamides.
Amidination Reactions from Nitriles
A more common and direct route to carboximidamides (amidines) is the reaction of nitriles with ammonia or amines. The most established method for this transformation is the Pinner reaction. wikipedia.orgorganic-chemistry.orgsynarchive.comnumberanalytics.com This reaction proceeds in two main steps: first, the nitrile is treated with an alcohol and a strong acid (typically anhydrous HCl gas) to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.orgsynarchive.com In the second step, this isolated salt reacts with ammonia to produce the corresponding amidine.
For the synthesis of this compound, the starting material would be 2-Methylthiazole-4-carbonitrile .
Step 1: Formation of the Pinner Salt The nitrile group of 2-Methylthiazole-4-carbonitrile is activated by protonation with a strong acid. An alcohol, such as ethanol, then acts as a nucleophile, attacking the carbon of the nitrilium ion. This results in the formation of the ethyl 2-methylthiazole-4-carboximidate hydrochloride salt. numberanalytics.comnih.gov Low temperatures are often required to prevent the thermodynamically unstable salt from decomposing. wikipedia.org
Step 2: Amination to form the Carboximidamide The Pinner salt is then treated with ammonia. The ammonia molecule attacks the imino carbon, leading to a tetrahedral intermediate which subsequently eliminates the alcohol (ethanol) to yield this compound hydrochloride. Neutralization with a base liberates the free amidine.
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient and atom-economical approach to synthesizing complex heterocyclic structures like thiazoles. nih.govnih.govdurham.ac.uk While a specific MCR for this compound is not explicitly detailed, the principles of thiazole synthesis via MCRs are well-established.
A prominent example is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. youtube.com An MCR variant could be designed where the thioamide is generated in situ. For instance, a reaction between an aldehyde, an amine, and elemental sulfur can produce a thioamide, which then reacts with an α-halocarbonyl compound. durham.ac.uk
Another strategy involves the [3+1+1]-type condensation catalyzed by copper, reacting components like oximes, anhydrides, and potassium thiocyanate (B1210189) to build the thiazole ring. organic-chemistry.org Furthermore, chemoenzymatic one-pot MCRs have been developed using enzymes like trypsin to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, yielding thiazole derivatives with high efficiency under mild conditions. nih.gov These MCR strategies showcase versatile pathways to the core thiazole structure, which could potentially be adapted for the synthesis of precursors to this compound.
Advanced Synthetic Techniques and Catalysis in this compound Synthesis
Modern synthetic chemistry emphasizes the use of sustainable and efficient technologies. Advanced techniques involving visible light, biocatalysis, and microwave irradiation have been successfully applied to the synthesis of thiazole derivatives, offering significant advantages over conventional methods.
Visible Light-Mediated Synthesis
Visible light has emerged as a green and inexpensive energy source for promoting chemical reactions. rsc.orgresearchgate.net For thiazole synthesis, visible light can initiate reactions by promoting the homolytic fission of weak chemical bonds, often without the need for a photocatalyst. rsc.orgchemrxiv.org
A plausible mechanism for forming a thiazole ring, such as the one in the target compound, involves the reaction between a thioamide and an α-haloketone. rsc.org Under visible light irradiation (e.g., from a CFL bulb), the weak C-Br bond in the α-haloketone and the S-H bond in the thioamide can undergo homolytic cleavage to generate a carbon-centered radical and a sulfur-centered radical, respectively. rsc.org These radicals then combine, and subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring. rsc.org This catalyst-free approach offers benefits such as mild reaction conditions (room temperature), short reaction times, and excellent yields, aligning with the principles of green chemistry. rsc.orgresearchgate.net
Biocatalysis and Eco-Friendly Methodologies (e.g., Chitosan (B1678972) Hydrogel)
Biocatalysis utilizes natural catalysts, such as enzymes or biopolymers, to perform chemical transformations with high selectivity and under environmentally benign conditions. Chitosan, a biodegradable polymer derived from chitin, has been modified to create effective and recyclable biocatalysts. mdpi.commdpi.comnih.gov
Specifically, cross-linked chitosan hydrogels have been employed as heterogeneous basic catalysts for the synthesis of thiazole derivatives. mdpi.commdpi.com These hydrogels, which can be functionalized with groups like terephthalohydrazide or pyromellitimide benzoyl thiourea, possess a porous structure and high thermal stability, making them efficient and reusable catalysts. mdpi.commdpi.com The synthesis is often performed under ultrasonic irradiation, which enhances the reaction rate. mdpi.com This methodology offers mild reaction conditions, rapid transformations, and high product yields. mdpi.com The catalyst can be easily recovered and reused multiple times without a significant drop in its catalytic activity, making it a highly sustainable option. mdpi.com
Table 1: Chitosan-Catalyzed Synthesis of Thiazole Derivatives
| Catalyst | Reaction Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Terephthalohydrazide Chitosan Hydrogel (TCs) | Ethanol, Ultrasonic Irradiation, 35 °C | 20-35 min | 90-97% | mdpi.com |
| Pyromellitimide Benzoyl Thiourea-CS Hydrogel | Ethanol, Ultrasonic Irradiation, 40 °C | 25-40 min | 91-96% | mdpi.com |
Microwave-Assisted Synthesis
Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govbenthamscience.comacs.orgresearchgate.net This technique relies on the efficient and uniform heating of the reaction mixture through the interaction of microwaves with polar molecules. researchgate.net
The Hantzsch thiazole synthesis is particularly amenable to microwave assistance. nih.govacs.org The reaction of an α-haloketone with a thiourea derivative in a suitable solvent (e.g., methanol (B129727) or ethanol) under microwave heating can produce 2-aminothiazole (B372263) derivatives in significantly higher yields and shorter times compared to conventional heating methods. nih.gov Multi-component reactions are also greatly accelerated. One-pot, three-component syntheses of thiazolyl-pyridazinediones have been achieved with high efficiency using microwave irradiation in conjunction with a chitosan biocatalyst. nih.gov This combination of advanced techniques highlights a powerful strategy for the rapid and green synthesis of complex heterocyclic molecules.
Table 2: Comparison of Microwave-Assisted vs. Conventional Hantzsch Thiazole Synthesis
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Microwave Irradiation | 3-5 min | 85-94% | nih.gov |
| Conventional Heating | 8 hours | 65-78% | nih.gov |
Copper-Catalyzed Reactions
Copper-catalyzed reactions represent a cornerstone in the synthesis of heterocyclic compounds, offering cost-effective and efficient alternatives to palladium-catalyzed systems. While direct copper-catalyzed synthesis of this compound is not extensively documented, established copper-mediated transformations for related structures provide a clear blueprint for potential synthetic routes. Key among these are Ullmann-type couplings and direct C-H functionalization reactions.
The Ullmann condensation is a versatile copper-promoted reaction for forming carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. thermofisher.com This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. In the context of this compound precursors, an Ullmann-type reaction could be envisioned for coupling a 4-halothiazole derivative with an ammonia equivalent to install the nitrogen-containing functionality. Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. thermofisher.com However, modern advancements have introduced soluble copper catalysts supported by ligands like diamines and acetylacetonate, which facilitate the reaction under milder conditions. thermofisher.com
Another significant copper-catalyzed strategy is the direct arylation of azole C-H bonds. Research has demonstrated the efficient copper-catalyzed direct 2-arylation of benzoxazoles and benzoimidazoles with aryl bromides. organic-chemistry.org This C-H activation process, often utilizing a CuI/PPh₃ catalyst system, allows for the installation of various aryl and heteroaryl groups. organic-chemistry.org By analogy, this methodology could be applied to the C5 position of a this compound precursor, enabling the formation of a C-C bond at a position that is typically reactive in thiazole systems. Furthermore, copper catalysts have been successfully employed in the synthesis of 2-aminothiazole derivatives from oxime acetates and isothiocyanates, showcasing copper's utility in constructing the thiazole core itself under mild conditions. nih.gov
The table below summarizes key copper-catalyzed reactions applicable to the synthesis of thiazole derivatives.
| Reaction Type | Catalyst System (Example) | Substrates (Example) | Bond Formed | Potential Application for Target Compound |
| Ullmann Condensation | CuI / Ligand | Aryl Halide + Amine/Alcohol/Thiol | C-N, C-O, C-S | Synthesis of precursors by forming C-N or C-S bonds on the thiazole ring. thermofisher.com |
| Direct C-H Arylation | CuI / PPh₃ | Benzoxazole + Aryl Bromide | C-C | Functionalization at the C5 position of the thiazole ring. organic-chemistry.org |
| Cyclization/Coupling | CuI | Oxime Acetate (B1210297) + Isothiocyanate | C-S / C-N | Synthesis of the substituted thiazole core. nih.gov |
Derivatization Strategies for this compound and Related Structures
The derivatization of this compound is crucial for modulating its physicochemical properties and exploring its potential in various chemical applications. Strategies can be broadly categorized by modifications to the thiazole ring, the carboximidamide group, or through the assembly of larger, hybrid structures.
Functionalization of the Thiazole Ring at Positions 2, 4, and 5
The thiazole ring of this compound presents distinct sites for functionalization. The 2-position is occupied by a methyl group and the 4-position by the carboximidamide moiety, leaving the C5 position as the primary target for electrophilic substitution or metal-catalyzed cross-coupling reactions.
A powerful, albeit palladium-catalyzed, three-step sequence has been reported for the functionalization of the related 4-methylthiazole, which provides a model for derivatizing the C5 position. researchgate.net This sequence involves:
Direct C-H Arylation: Introduction of an aryl group at the 2-position (in the model system). A similar C-H activation could target the C5 position of the title compound.
Bromination: Halogenation, typically with bromine, selectively installs a handle for further reactions, most likely at the C5 position which is activated for electrophilic attack. researchgate.net
Buchwald-Hartwig Amination: The installed bromide is then substituted with an amine via palladium-catalyzed amination, demonstrating a route to 5-N-arylamino-thiazoles. researchgate.net
While the above example uses palladium, copper-catalyzed C-H activation methods, as discussed previously, offer a viable alternative for introducing aryl or other groups at the C5 position. organic-chemistry.org The methyl group at the C2 position can also be a site for functionalization, for instance, through deprotonation followed by reaction with an electrophile, although this typically requires strong base conditions.
Modifications of the Carboximidamide Group
The carboximidamide group, -C(=NH)NH₂, is a versatile functional group rich in nucleophilic nitrogen atoms, making it amenable to various modifications.
N-Acylation and N-Alkylation: The primary and secondary amine functionalities of the carboximidamide group can be targeted for acylation or alkylation. N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base, to yield N-acyl derivatives. researchgate.netorientjchem.org Similarly, alkylating agents can introduce alkyl or aryl groups on the nitrogen atoms. nih.gov These reactions allow for the systematic modification of the group's steric and electronic properties.
Cyclocondensation Reactions: The carboximidamide moiety is a valuable precursor for the synthesis of other heterocyclic systems. It can undergo cyclocondensation reactions with bifunctional reagents. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) rings. researchgate.netnih.gov This strategy effectively uses the carboximidamide as a building block to construct more complex, fused, or linked heterocyclic architectures.
The following table outlines potential derivatization reactions for the core molecule.
| Molecular Site | Reaction Type | Reagents (Example) | Resulting Structure |
| Thiazole C5-Position | Halogenation | NBS / Br₂ | 5-Halo-2-methylthiazole derivative |
| Thiazole C5-Position | C-H Arylation | Aryl Halide, Cu or Pd catalyst | 5-Aryl-2-methylthiazole derivative organic-chemistry.orgresearchgate.net |
| Carboximidamide (N-atoms) | N-Acylation | Acyl Chloride / Anhydride | N-Acyl-carboximidamide derivative researchgate.netsemanticscholar.org |
| Carboximidamide (N-atoms) | N-Alkylation | Alkyl Halide | N-Alkyl-carboximidamide derivative nih.gov |
| Carboximidamide Group | Cyclocondensation | β-Diketone | Fused or linked pyrimidine ring system researchgate.netnih.gov |
Formation of Hybrid Molecular Architectures
Integrating the this compound scaffold into larger, hybrid molecular architectures is a key strategy for developing novel compounds. This is primarily achieved through cross-coupling and condensation reactions that link the core molecule to other chemical motifs.
One approach involves leveraging the functional handles on the thiazole ring. As described, the C5 position can be functionalized with a halide, which then serves as an anchor point for Suzuki, Sonogashira, or Heck coupling reactions to append aryl, alkynyl, or vinyl groups, respectively. This has been demonstrated in the synthesis of complex bipyridine derivatives from functionalized pyridine (B92270) precursors. nih.gov The synthesis of 5-N-arylamino-4-methylthiazoles via Buchwald-Hartwig amination is a direct example of creating a hybrid molecule by forming a new C-N bond at the C5 position. researchgate.net
Alternatively, the carboximidamide group can be the point of connection. It can be used to form linkages with other molecules, such as in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, where hydrazides are coupled with carboxylic acids in a copper-catalyzed process. researchgate.net While not a direct reaction of the carboximidamide, this illustrates how related nitrogen-containing functional groups are used in building hybrid systems. The Ullmann reaction provides a pathway to link the thiazole core to other aromatic systems through C-O or C-N bonds, for example, by coupling a halo-substituted thiazole with a phenol (B47542) or an amine. semanticscholar.org
The construction of these hybrid molecules is central to fields like medicinal chemistry and materials science, where the combination of different pharmacophores or functional units can lead to synergistic properties. The 2-methylthiazole core is a common feature in bioactive molecules, and its incorporation into larger structures with other heterocycles like oxadiazoles, benzothiazoles, or imidazoles is a frequently employed strategy. organic-chemistry.orgresearchgate.netnih.gov
Reactivity and Reaction Mechanisms of 2 Methylthiazole 4 Carboximidamide
Fundamental Chemical Reactivity of Thiazole (B1198619) Systems
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. nih.gov Its aromaticity, derived from the delocalization of a lone pair of electrons from the sulfur atom creating a 6π-electron system, is a key determinant of its reactivity. nih.govchemicalbook.com The presence of the electronegative nitrogen atom significantly influences the electron distribution within the ring, rendering it electron-deficient, particularly at the C2 position. pharmaguideline.com This electronic characteristic makes thiazoles generally less reactive than other five-membered heterocycles like thiophene but more reactive than pyridine (B92270) in certain reactions. slideshare.net
Electrophilic aromatic substitution (SEAr) on an unsubstituted thiazole ring is generally difficult due to the deactivating effect of the pyridine-like nitrogen atom, which draws electron density away from the ring system. ias.ac.in However, the calculated pi-electron density indicates that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. chemicalbook.comwikipedia.org The C4 position is nearly neutral, while the C2 position is the most electron-deficient. pharmaguideline.com
The presence of activating, electron-donating groups on the ring can facilitate these substitutions. pharmaguideline.comias.ac.in In 2-Methylthiazole-4-carboximidamide, the methyl group at the C2 position acts as a weak activating group. This substituent enhances the electron density at the C5 position, making it more susceptible to attack by electrophiles. ias.ac.in Consequently, reactions such as halogenation and sulfonation would be expected to occur preferentially at the C5 position. pharmaguideline.com If the C5 position is already substituted, electrophilic attack at other positions becomes highly unlikely. pharmaguideline.com
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Thiazole Ring
| Position | Relative Electron Density | Susceptibility to Electrophilic Attack | Influence of 2-Methyl Group |
| C2 | Most Electron-Deficient | Very Low | - |
| C4 | Nearly Neutral | Low | - |
| C5 | Most Electron-Rich | Primary Site | Enhanced |
This table summarizes the general reactivity of the thiazole ring towards electrophiles.
The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. chemicalbook.compharmaguideline.comias.ac.in This reactivity is in contrast to the ring's resistance towards electrophiles. Nucleophilic substitution reactions, however, often require either a very strong nucleophile or activation of the thiazole ring. pharmaguideline.com
One common method of activation is the quaternization of the ring nitrogen through N-alkylation, which further increases the electron deficiency of the ring carbons, especially C2. pharmaguideline.com Halogen atoms attached to any of the ring carbons (C2, C4, or C5) can be displaced by nucleophiles. pharmaguideline.com For this compound, direct nucleophilic attack would be most probable at the C2 position, potentially leading to the displacement of a suitable leaving group if one were present. ias.ac.in Deprotonation at C2 with a strong base can also generate a nucleophilic species capable of reacting with various electrophiles. pharmaguideline.com
Thiazoles are basic compounds due to the lone pair of electrons on the pyridine-type nitrogen atom at the N3 position. pharmaguideline.com They are readily protonated at this site to form thiazolium cations. pharmaguideline.com The conjugate acid of thiazole has a pKa of approximately 2.5, indicating it is significantly less basic than imidazole (pKa ≈ 7). wikipedia.org
Deprotonation of the thiazole ring is more challenging. The C-H bond at the C2 position is the most acidic due to its proximity to the electronegative nitrogen and the stabilization of the resulting carbanion (ylide). pharmaguideline.comwikipedia.org Strong bases, such as organolithium compounds or Hauser bases, are required to remove this proton. pharmaguideline.comwikipedia.org The resulting 2-lithiothiazole is a potent nucleophile that can be used to introduce a variety of substituents at the C2 position. pharmaguideline.comwikipedia.org For this compound, protonation will occur at the N3 position, while deprotonation with a sufficiently strong base would occur at the C5-H, as the C2 position is substituted.
The nitrogen atom of the thiazole ring readily reacts with alkylating agents, such as alkyl halides, to form N-alkylated thiazolium cations. pharmaguideline.comwikipedia.orggoogle.com This reaction is a type of quaternization. The resulting thiazolium salt has a positive charge that is delocalized within the ring system. pharmaguideline.com
These thiazolium salts are not merely reaction products but are also important intermediates and catalysts in various organic reactions, including the Stetter reaction and the Benzoin (B196080) condensation. wikipedia.org The formation of the thiazolium cation significantly increases the acidity of the proton at C2, facilitating the formation of N-heterocyclic carbenes upon deprotonation. wikipedia.org In the case of this compound, N-alkylation would produce the corresponding 3-alkyl-2-methylthiazolium-4-carboximidamide salt.
Reactivity of the Carboximidamide Functional Group
The carboximidamide group, also known as an amidine, is a functional group characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. Its reactivity is dominated by the presence of two nitrogen atoms, which can act as both proton acceptors and donors, leading to interesting tautomeric and isomeric possibilities.
Amidines can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.gov For this compound, the carboximidamide group can exist in two identical tautomeric forms, where the double bond is to one nitrogen and the proton resides on the other, and vice versa. This rapid proton exchange is a fundamental characteristic of amidine chemistry.
In addition to tautomerism, configurational isomerism can occur around the carbon-nitrogen double bond (C=N). researchgate.net This leads to the existence of E and Z isomers, which can have different stabilities and reactivities. The interconversion between these isomers can be influenced by factors such as solvent, temperature, and the nature of the substituents. In the solid state, one isomer may be favored over the other. researchgate.net The reactions of amidines with primary amines can result in mixtures of E and Z isomers. researchgate.net
Table 2: Potential Isomeric and Tautomeric Forms of the Carboximidamide Group
| Form | Description |
| Tautomer A | Proton on N', C=N'' double bond |
| Tautomer B | Proton on N'', C=N' double bond |
| E Isomer | Substituents on opposite sides of the C=N double bond |
| Z Isomer | Substituents on the same side of the C=N double bond |
This table illustrates the possible isomeric and tautomeric forms for the carboximidamide functional group.
Reactions with Electrophiles and Nucleophiles at the Amidine Center
The carboximidamide functional group is characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another, making it isoelectronic with a carboxylate group. This structure imparts a rich and varied reactivity profile.
Nucleophilic Character: The primary sites for nucleophilic attack are the two nitrogen atoms, which possess lone pairs of electrons. The imino nitrogen (=NH) is generally more nucleophilic than the amino nitrogen (-NH2). Protonation or reaction with other electrophiles typically occurs at the sp2-hybridized imino nitrogen, leading to a resonance-stabilized amidinium cation. This inherent nucleophilicity allows amidines to react with a variety of electrophilic partners. For instance, in reactions with highly electron-deficient heterocycles like 1,2,3-triazines and 1,2,3,5-tetrazines, the initial and rate-limiting step is the nucleophilic attack of an amidine nitrogen onto the azine ring. nih.govresearchgate.netacs.orgnih.gov
Electrophilic Character: The amidine carbon atom is electron-deficient due to the electron-withdrawing effect of the two adjacent nitrogen atoms. This makes it susceptible to attack by strong nucleophiles. This electrophilicity is a key feature in cyclization reactions where an intramolecular nucleophile attacks the amidine carbon. While the thiazole ring itself has positions prone to nucleophilic attack (notably the C2 position), the reactivity of the amidine carbon provides an alternative site for reaction. nih.gov Theoretical studies on related thiazole carboxamides have helped identify reactive sites, suggesting that the distribution of electron density makes specific atoms susceptible to electrophilic or nucleophilic attack. researchgate.net
Specific Reactions and Transformations Involving this compound
The unique structure of this compound makes it a valuable precursor for the synthesis of diverse heterocyclic compounds, particularly those containing fused rings.
Condensation Reactions with Aromatic Aldehydes and Related Compounds
Carbonyl condensation reactions are fundamental transformations in organic synthesis, typically involving the reaction of a carbonyl compound with a nucleophile. libretexts.org The amidine group of this compound, with its two N-H bonds, can act as a potent binucleophile in reactions with aldehydes.
The reaction is expected to proceed via the nucleophilic attack of one of the amidine nitrogen atoms on the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral intermediate which can subsequently eliminate a molecule of water to form a C=N bond. Depending on the reaction conditions and the stoichiometry, further reaction involving the second N-H group can lead to the formation of six-membered heterocyclic rings, such as 1,3,5-triazine derivatives. While specific studies detailing this reaction for this compound are not prevalent, the condensation of various amines and related compounds with aldehydes is a well-established method for heterocycle synthesis. researchgate.nettku.edu.tw
Cycloaddition Reactions for Fused Ring Systems
Amidines are exceptionally useful partners in cycloaddition reactions, providing pathways to complex, nitrogen-containing fused ring systems. These reactions often proceed through mechanisms that are formally cycloadditions but may involve stepwise pathways.
A significant class of these reactions involves the interaction of amidines with electron-deficient azadienes, such as 1,2,3-triazines, 1,2,4,5-tetrazines, and 1,3,5-triazines. nih.govacs.org For example, the reaction with 1,3,5-triazines proceeds via an inverse electron demand Diels-Alder pathway to yield substituted pyrimidines. acs.org
More detailed mechanistic studies on the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines have revealed that the reaction does not follow a concerted Diels-Alder mechanism. Instead, it proceeds through a stepwise addition/N2 elimination/cyclization pathway. nih.govresearchgate.netnih.gov This highlights the ability of the amidine to act as a potent nucleophile to initiate the reaction cascade.
Furthermore, amidines can participate in other types of cycloadditions. Reactions of heterocyclic azides with 2-cyanoacetamidines, for instance, lead to the formation of N-heteroaryl-1,2,3-triazole-4-carboximidamides through a cycloaddition followed by a rearrangement. nih.govresearchgate.net There are also examples of [3+2] cycloadditions involving N-silyl enamines and acyl azides to produce cyclic N-acyl amidines. mdpi.comnih.gov These examples underscore the potential of the amidine moiety in this compound to be used in the construction of a variety of fused and linked heterocyclic architectures.
| Reaction Partner | Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| 1,3,5-Triazines | Inverse Electron Demand [4+2] Cycloaddition | Pyrimidine (B1678525) | acs.org |
| 1,2,3-Triazines / 1,2,3,5-Tetrazines | Stepwise Addition/Elimination/Cyclization | Pyrimidine / 1,3,5-Triazine | nih.govresearchgate.net |
| Heterocyclic Azides | Cycloaddition / Rearrangement | 1,2,3-Triazole | nih.govresearchgate.net |
| Acyl Azides (with N-silyl enamines) | [3+2] Cycloaddition | Cyclic N-acyl amidine | mdpi.comnih.gov |
Functional Group Interconversions and Transformations
The carboximidamide group can undergo several functional group interconversions (FGIs), which are essential reactions in multistep organic synthesis. solubilityofthings.commit.eduvanderbilt.edu Although literature specifically detailing the FGI of this compound is limited, the reactivity can be inferred from the known chemistry of the amidine functional group.
Hydrolysis: Amidines can be hydrolyzed under acidic or basic conditions to yield the corresponding amide. Prolonged reaction or harsher conditions can lead to further hydrolysis of the amide to the carboxylic acid, which in this case would be 2-methylthiazole-4-carboxylic acid.
Reduction: The reduction of amidines is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation would likely yield a diamine or an aminomethyl group, depending on the specific reagents and conditions employed.
Conversion to Other Heterocycles: As a versatile building block, the amidine group can be a starting point for constructing other heterocyclic rings. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine rings.
Reaction Kinetics and Mechanistic Pathways Elucidation
Detailed mechanistic studies, combining kinetic analysis, isotopic labeling, and computational chemistry, have provided profound insights into the reactions of amidines. A landmark study on the reaction between amidines and 1,2,3,5-tetrazines or 1,2,3-triazines has definitively elucidated the reaction pathway. nih.govresearchgate.netacs.orgnih.gov
Experimental evidence from 15N-labeling studies ruled out a concerted or stepwise Diels-Alder/retro-Diels-Alder sequence. nih.gov Instead, the data supported a stepwise mechanism involving:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amidine nitrogens on the C4 position of the azine ring. Kinetic investigations confirmed this to be the rate-limiting step of the transformation. researchgate.netnih.gov
Nitrogen Elimination: The resulting zwitterionic intermediate then undergoes a highly favored elimination of molecular nitrogen (N2).
Cyclization: The final step is a 6π-electrocyclization of the resulting triene intermediate, followed by elimination to afford the final aromatic pyrimidine or 1,3,5-triazine product.
Computational studies using density functional theory (DFT) corroborated the experimental findings. The calculations showed that the free energy barrier for the initial nucleophilic attack is significantly lower than that for the formation of a Diels-Alder cycloadduct. nih.gov
| Reaction Pathway | Reactants | Calculated Free Energy Barrier (kcal/mol) | Conclusion |
|---|---|---|---|
| Stepwise Addition (TS1) | Tetrazine + Amidine | 22.9 | Favored Pathway |
| Diels-Alder (TS2) | Tetrazine + Amidine | 38.7 | Disfavored Pathway |
These detailed mechanistic investigations not only explain the observed reactivity and selectivity but also provide a predictive framework for applying this chemistry to new systems, including heteroaryl carboximidamides like this compound.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Structural Determinants for Specific Chemical Activities
The chemical behavior of 2-Methylthiazole-4-carboximidamide is intrinsically linked to its molecular architecture. Understanding how different structural features influence its properties is fundamental to designing new derivatives with tailored activities.
Thiazole (B1198619) Ring Substituents:
Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as alkyl or alkoxy groups, at various positions on the thiazole ring can increase the electron density of the ring system. This can, in turn, affect the basicity of the ring nitrogens and the nucleophilicity of the ring itself. For instance, a methyl group at the C5 position of a thiazole ring has been shown to influence its metabolic stability. researchgate.net
Electron-Withdrawing Groups (EWGs): Conversely, the placement of electron-withdrawing groups, like halogens or nitro groups, can decrease the electron density of the thiazole ring. This can impact its reactivity in electrophilic aromatic substitution reactions and alter the pKa of the amidine moiety. Studies on related thiazole derivatives have shown that halogen substitutions, particularly at the para-position of a phenyl ring attached to the thiazole, can be important for certain biological activities. mdpi.com
Amidine Moiety Substituents:
N-Alkylation/N-Arylation: Introducing alkyl or aryl groups on the amidine nitrogens can modulate its basicity and lipophilicity. This can be a critical factor in how the molecule interacts with its environment.
Cyclization of the Amidine: The amidine moiety can also be incorporated into a larger heterocyclic ring system, which can conformationally constrain the molecule and introduce new interaction points.
A study on 2-amino-4-methylthiazole (B167648) analogues, which share a similar core structure, demonstrated that different substituents on a related carboximidamide motif led to varying antimicrobial activities. nih.gov
| Compound ID | Substituent on Carboximidamide Moiety | Antimicrobial Activity (MIC/MBC in µg/mL) |
| 4a | Unsubstituted | - |
| 4d | Biphenyl | 0.5 / 4 |
This table is based on data from a study on related 2-Amino-4-Methylthiazole analogues and is for illustrative purposes to show the effect of substituents. nih.gov
The relative positions of the methyl group and the carboximidamide group on the thiazole ring are crucial. While the subject of this article is this compound, considering its isomers helps to understand the importance of this specific arrangement. For example, moving the carboximidamide group to the 5-position (2-Methylthiazole-5-carboximidamide) would alter the electronic distribution within the ring and the spatial relationship between the substituents. This would likely impact the molecule's dipole moment, polarity, and how it presents its functional groups for interaction.
In a broader context of thiazole derivatives, the position of substituents is known to be critical. For example, in a series of 2-amino-4-thiazole-containing renin inhibitors, the specific placement of moieties was key to their inhibitory potency. nih.gov
If chiral centers are introduced into the substituents on the this compound scaffold, stereochemistry becomes a critical factor. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site or participates in a chemical reaction.
Conformational analysis of the molecule is also important. The rotation around the bond connecting the carboximidamide group to the thiazole ring can lead to different conformers with varying energy levels and spatial arrangements. The preferred conformation can be influenced by intramolecular hydrogen bonding or steric hindrance between substituents. For chiral amides, the conformation can be influenced by interactions with their environment, and this can be studied using techniques like circular dichroism spectroscopy. mtu.eduedu.krd
Rational Design Principles for this compound Derivatives
Modern drug design and materials science often employ rational design strategies to create molecules with desired properties, moving beyond trial-and-error synthesis.
Scaffold hopping is a design strategy where the core structure of a molecule is replaced with a different scaffold while maintaining similar functionality and spatial arrangement of key interacting groups. nih.govnih.govresearchgate.netcapes.gov.br For this compound, one might replace the thiazole ring with other five-membered heterocycles like oxazole (B20620), imidazole, or pyrazole (B372694) to explore novel chemical space and potentially improve properties like synthetic accessibility or metabolic stability. nih.gov
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing a desired property. nih.govnih.govresearchgate.netcapes.gov.br For the this compound scaffold, several bioisosteric replacements could be considered:
| Original Functional Group | Potential Bioisosteric Replacement | Rationale |
| Carboximidamide | Guanidine, Amidine, Tetrazole | Mimic the basicity and hydrogen bonding capabilities of the amidine. researchgate.net |
| Thiazole Sulfur | Oxygen (in an oxazole ring) | Alter electronic properties and potential for hydrogen bonding. |
| Methyl Group | Ethyl, Trifluoromethyl | Modulate lipophilicity and electronic effects. |
Fragment-based design is a powerful strategy where small molecular fragments are identified that bind to a target, and then these fragments are grown or linked together to create a more potent molecule. nih.gov The 2-methylthiazole (B1294427) core could be considered a starting fragment. A library of diverse fragments could be screened for their ability to interact with a target of interest, and then promising fragments could be elaborated upon by adding substituents to the thiazole ring or by modifying the carboximidamide moiety.
Studies have shown that thiazole-containing fragments can be valuable starting points in drug discovery campaigns, though care must be taken to address potential liabilities such as non-specific activity. nih.gov The optimization of a 2-aminothiazole-4-carboxamide (B58295) series as CHK1 inhibitors through the exploration of key substructures exemplifies a successful application of fragment-based and structure-based design. nih.gov
Target-Oriented Molecular Design Strategies
The rational design of novel derivatives of this compound is heavily reliant on target-oriented molecular design strategies. These strategies aim to optimize the interaction of the molecule with its intended biological target, thereby enhancing its efficacy and selectivity. Key approaches include molecular hybridization and pharmacophore modeling.
Molecular Hybridization: This strategy involves combining the this compound core with other known pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activity. mdpi.com The goal is to improve the activity profile and reduce undesirable side effects. For instance, incorporating fragments known to bind to a specific enzyme's active site can guide the design of more potent inhibitors.
Pharmacophore Modeling: This computational technique identifies the essential three-dimensional arrangement of steric and electronic features of a ligand that are crucial for its biological activity. mdpi.com For the this compound scaffold, a pharmacophore model would define the spatial orientation of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are necessary for optimal interaction with a target protein. mdpi.com This model then serves as a template for designing new molecules with improved affinity and for virtual screening of compound libraries to identify novel hits. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This method is instrumental in predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.com
Development of Predictive Models
The development of a predictive QSAR model for this compound derivatives begins with a dataset of compounds with known biological activities. ufv.br The three-dimensional structures of these molecules are generated and optimized to their lowest energy state. researchgate.net Using various software tools, a wide range of molecular descriptors are calculated for each compound. ufv.br
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Genetic Function Algorithm (GFA), are then employed to build a mathematical equation that correlates the descriptors with the biological activity. ufv.brnih.gov The robustness and predictive power of the resulting model are rigorously assessed through internal and external validation techniques. ufv.br A statistically significant model, characterized by high correlation coefficients (R²) and cross-validated correlation coefficients (q²), can then be used to predict the activity of novel, unsynthesized derivatives. ufv.brresearchgate.net
Descriptor Selection and Validation
The selection of appropriate molecular descriptors is a critical step in developing a reliable QSAR model. nih.gov Descriptors are numerical values that represent different aspects of a molecule's physicochemical properties. They can be broadly categorized into:
Topological descriptors: These describe the atomic connectivity within the molecule. hufocw.org
Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule. hufocw.org
Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies. hufocw.org
Hybrid descriptors: These combine multiple types of information. hufocw.org
A crucial part of the process is the selection of a subset of descriptors that are most relevant to the biological activity, while avoiding inter-correlation. nih.gov This is often achieved through statistical methods that identify the descriptors that have the most significant impact on the model's predictive ability. researchgate.net Validation of the selected descriptors ensures that the resulting QSAR model is not a product of chance correlation and has true predictive power. hufocw.org
Table 1: Examples of Molecular Descriptors Potentially Relevant for QSAR of this compound Derivatives
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Topological | Molecular Connectivity Indices | Describes the degree of branching and complexity of the molecule. |
| Geometrical | Molecular Surface Area | Relates to the potential for interaction with the target's surface. |
| Electronic | Dipole Moment | Influences the molecule's polarity and ability to engage in electrostatic interactions. |
| Hybrid | Charged Partial Surface Area (CPSA) | Encodes the capacity for polar interactions. hufocw.org |
Application of QSAR in Compound Prioritization
A validated QSAR model serves as a powerful tool for the prioritization of newly designed this compound derivatives for synthesis and biological testing. mdpi.com By inputting the structures of virtual compounds into the QSAR equation, their biological activities can be predicted. This allows researchers to focus on synthesizing compounds that are predicted to be most potent, thereby saving significant time and resources. mdpi.com This in silico screening approach significantly accelerates the hit-to-lead and lead optimization phases of drug discovery. mdpi.com
Computational and Theoretical Investigations of 2 Methylthiazole 4 Carboximidamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. sciensage.infonih.gov These methods allow for the detailed analysis of electronic structure, the prediction of spectroscopic signatures, and the modeling of reaction mechanisms.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 2-Methylthiazole-4-carboximidamide is fundamental to its reactivity and intermolecular interactions. DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311G+(d,p), can be used to determine the distribution of electron density and the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov
The energies of HOMO and LUMO and the resulting HOMO-LUMO energy gap (ΔE) are critical descriptors of molecular reactivity and stability. dergipark.org.tr A smaller energy gap generally indicates a more reactive molecule. For thiazole (B1198619) derivatives, these values are influenced by the nature and position of substituents. nih.gov The analysis of the molecular electrostatic potential (MEP) surface further reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing a map for potential non-covalent interactions. researchgate.net
Table 1: Representative Quantum Chemical Descriptors for Thiazole Derivatives (Illustrative)
| Parameter | Description | Typical Calculated Value Range |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |
| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity and kinetic stability | 4.0 to 5.5 eV |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | 2.0 to 5.0 Debye |
Note: The values in this table are illustrative and based on published data for various thiazole derivatives. Specific values for this compound would require dedicated DFT calculations.
Spectroscopic Property Prediction (NMR, IR)
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. The vibrational frequencies in an Infrared (IR) spectrum and the chemical shifts in a Nuclear Magnetic Resonance (NMR) spectrum can be calculated using DFT. dergipark.org.trresearchgate.net These theoretical spectra serve as a valuable tool for structural elucidation and for the assignment of experimental signals. nih.gov
For this compound, predicted IR spectra would show characteristic peaks for the C=N and N-H stretching of the carboximidamide group, as well as vibrations associated with the thiazole ring. nih.gov Similarly, calculated ¹H and ¹³C NMR spectra would predict the chemical shifts for the methyl, thiazole ring, and carboximidamide protons and carbons, aiding in the confirmation of the compound's synthesis and structure. chemicalbook.commdpi.com
Table 2: Predicted Spectroscopic Data for a Representative Thiazole Derivative (Illustrative)
| Spectroscopy | Functional Group / Atom | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| IR | N-H stretch (carboximidamide) | ~3300-3400 |
| C=N stretch (carboximidamide) | ~1640-1660 | |
| C=N stretch (thiazole ring) | ~1580-1610 | |
| ¹H NMR | Thiazole-H | ~7.5-8.5 |
| Methyl-H | ~2.5-3.0 | |
| NH₂ (carboximidamide) | ~6.0-8.0 | |
| ¹³C NMR | Thiazole-C | ~110-160 |
| Carboximidamide-C | ~160-170 | |
| Methyl-C | ~15-20 |
Note: These are representative values based on general knowledge and published data for similar structures. researchgate.netnih.govmdpi.com Actual values for this compound would need to be determined by specific calculations.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can model the mechanisms of chemical reactions, such as the synthesis of the thiazole ring. The Hantzsch thiazole synthesis is a common method for creating this heterocyclic core. youtube.com Theoretical modeling of this reaction for this compound would involve identifying the reactants, intermediates, transition states, and products along the reaction coordinate.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are pivotal in predicting how a small molecule (ligand) like this compound might interact with a biological target, typically a protein or nucleic acid. These methods are cornerstones of computer-aided drug design.
Ligand-Protein Interaction Profiling (e.g., with DNA, BSA, GlcN-6-P Synthase)
Molecular docking simulations can predict the preferred binding orientation of this compound within the active or allosteric site of a target protein. This provides a detailed picture of the potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.
Glucosamine-6-phosphate (GlcN-6-P) Synthase: This enzyme is a potential target for antimicrobial agents. researchgate.nettandfonline.comsemanticscholar.org Docking studies of various thiazole derivatives have been performed with GlcN-6-P synthase, revealing key interactions with active site residues. researchgate.netnih.gov It is plausible that this compound could also bind to this enzyme, with the carboximidamide group potentially forming hydrogen bonds with polar residues in the binding pocket.
Bovine Serum Albumin (BSA): BSA is a model protein often used to study the binding of drugs in the bloodstream. Docking studies with BSA can provide insights into the pharmacokinetics of a compound. Thiazole-based compounds have been shown to interact with BSA, and similar interactions would be expected for this compound. researchgate.net
DNA: Some small molecules can interact with DNA, either through intercalation between the base pairs or by binding to the grooves. While specific docking studies of this compound with DNA are not documented, computational methods can be employed to explore this possibility. researchgate.net
Molecular dynamics (MD) simulations can further refine the docked poses and assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. rsc.org
Binding Affinity Prediction and Ranking
A key output of molecular docking and more advanced computational methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) is the prediction of binding affinity, often expressed as a docking score or a calculated binding free energy (ΔG_bind). nih.govacs.orgnih.gov These values allow for the ranking of different compounds based on their predicted potency towards a specific target.
While a specific binding affinity for this compound is not available, studies on similar thiazole derivatives targeting enzymes like cyclooxygenases (COX) have reported docking scores and predicted binding affinities. nih.govnih.govacs.org For instance, docking scores for thiazole carboxamide derivatives against COX-2 have been reported in the range of -5.5 to -6.6 kcal/mol. nih.gov It is anticipated that this compound would exhibit comparable binding energies when docked to suitable protein targets.
Table 3: Illustrative Predicted Binding Affinities for Thiazole Derivatives with Various Targets
| Target Protein | Ligand Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| GlcN-6-P Synthase | Thiazole derivative | -7.0 to -9.0 | Gln, Arg, Asp |
| BSA | Thiazole carbohydrazide | ~ -6.0 to -8.0 | Trp, Tyr, Lys |
| COX-2 | Thiazole carboxamide | -5.5 to -11.0 | Arg, His, Val |
Note: The data in this table is compiled from various sources on different thiazole derivatives and is for illustrative purposes only. nih.govresearchgate.netresearchgate.net The actual binding affinity of this compound would depend on the specific target and the computational methodology used.
Conformational Dynamics of the Compound
The conformational flexibility of a molecule is a critical determinant of its biological activity, as it governs the molecule's ability to adopt the specific three-dimensional shape required to bind to a biological target. For this compound, conformational dynamics are primarily associated with the rotation around the single bond connecting the carboximidamide group to the thiazole ring.
Computational methods, particularly molecular dynamics (MD) simulations, are employed to explore the conformational landscape of such molecules. These simulations model the atomic movements over time, providing insights into the preferred spatial arrangements (conformations) and the energy barriers between them. For instance, MD studies on other complex molecules have revealed how different parts of a molecule, like tails or side chains, can exhibit varying degrees of flexibility, sometimes forming transient secondary structures such as helices or turns. nih.gov
In Silico Screening and Virtual Library Design
In silico techniques are powerful tools in modern drug discovery, allowing for the rapid computational assessment of large numbers of compounds to identify promising candidates.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. A pharmacophore model for this compound would define the spatial arrangement of key features such as hydrogen bond donors (from the -NH2 groups), hydrogen bond acceptors (the thiazole nitrogen and the imine nitrogen), and hydrophobic regions (the methyl group and the thiazole ring).
Once established, this pharmacophore model can be used as a 3D query to search large virtual databases for other molecules that possess the same features in the correct orientation. This ligand-based design approach is particularly useful when the structure of the biological target is unknown. It leverages the knowledge of active compounds to discover new ones with potentially similar or improved activity.
Scaffold-Based Design and Diversity Analysis
The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a core structure that can interact with a variety of biological targets. nih.gov Scaffold-based design uses the this compound core as a template to generate a virtual library of new, related compounds. This is achieved by systematically attaching different chemical groups (R-groups) at positions amenable to synthetic modification.
Diversity analysis is then performed on this virtual library to ensure a broad exploration of chemical space. This helps in understanding structure-activity relationships (SAR), where changes in the chemical structure are correlated with changes in biological activity. nih.gov For example, a library could be designed to explore the effects of varying substituent size, lipophilicity, and electronic properties.
Below is an interactive table illustrating how a virtual library could be generated from the this compound scaffold.
| Scaffold | R1-Position (Amine) | R2-Position (Amine) | Resulting Compound Name |
| This compound | -H | -Phenyl | N-phenyl-2-methylthiazole-4-carboximidamide |
| This compound | -H | -Benzyl | N-benzyl-2-methylthiazole-4-carboximidamide |
| This compound | -Methyl | -Methyl | N,N'-dimethyl-2-methylthiazole-4-carboximidamide |
| This compound | -H | -Cyclohexyl | N-cyclohexyl-2-methylthiazole-4-carboximidamide |
Theoretical Insights into Molecular Properties and Interactions
Theoretical calculations, especially those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of a molecule. nih.gov These methods are used to calculate a range of molecular properties that help rationalize a compound's behavior and its potential interactions with biological systems. nih.gov
Key properties investigated include:
HOMO and LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. nih.gov
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov
Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which are critical for predicting intermolecular interactions like hydrogen bonding. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net For this compound, docking studies could elucidate how it fits into the active site of an enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.com
The following table presents theoretical values for molecular properties, which are representative for this class of compounds based on computational studies of similar thiazole derivatives. nih.govnih.gov
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and binding interactions |
| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution | Predicts sites for intermolecular interactions |
Analytical and Spectroscopic Characterization Techniques for 2 Methylthiazole 4 Carboximidamide and Its Derivatives
Spectroscopic Analysis
Spectroscopic techniques are indispensable for probing the molecular structure of 2-Methylthiazole-4-carboximidamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular composition can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally related 2-methylthiazole (B1294427) derivatives. mdpi.comnih.govchemicalbook.com
¹H NMR: In the proton NMR spectrum of this compound, distinct signals are anticipated for the methyl group protons, the thiazole (B1198619) ring proton, and the protons of the carboximidamide group. The methyl group attached to the C2 position of the thiazole ring is expected to appear as a singlet in the upfield region. The C5 proton of the thiazole ring will also likely present as a singlet, but further downfield due to the influence of the heterocyclic ring. The protons attached to the nitrogens of the carboximidamide group are expected to be observed as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be expected for the methyl carbon, the three thiazole ring carbons (C2, C4, and C5), and the carbon of the carboximidamide group. The chemical shifts of the thiazole ring carbons are influenced by the substitution pattern. asianpubs.orgspectrabase.comresearchgate.net
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments of proton and carbon signals. A COSY spectrum would show correlations between coupled protons, although for this specific molecule with its singlet protons, its utility might be in identifying long-range couplings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing definitive assignments for the C-H bonds.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Protons | ~2.5 - 2.8 | Singlet | C2-CH₃ |
| ~7.8 - 8.2 | Singlet | C5-H | |
| Broad | Singlet | -NH₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbon | ~18 - 22 | C2-CH₃ |
| ~115 - 125 | C5 | |
| ~145 - 155 | C4 | |
| ~155 - 165 | C=N (carboximidamide) | |
| ~165 - 175 | C2 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, and C-S bonds. mdpi.com The presence of the thiazole ring will also give rise to specific skeletal vibrations. researchgate.net
Key IR Absorption Bands for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H | 3400 - 3100 | Stretching (Amidine) |
| C-H | 3100 - 3000 | Stretching (Aromatic/Thiazole) |
| C=N | 1680 - 1640 | Stretching (Amidine) |
| C=N | 1620 - 1580 | Stretching (Thiazole ring) |
| C=C | 1550 - 1450 | Stretching (Thiazole ring) |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for thiazole derivatives involve cleavage of the ring. chemguide.co.uklibretexts.orgraco.cat
Predicted Mass Spectrometry Data for this compound (C₅H₇N₃S):
| Technique | Predicted m/z | Interpretation |
|---|---|---|
| MS | 141.04 | [M]⁺ |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. The spectrum can be used to gain information about the electronic structure and conjugation in the molecule. Thiazole itself exhibits absorption maxima in the UV region. nist.gov The presence of the carboximidamide group and the methyl group on the thiazole ring in this compound would be expected to influence the position and intensity of these absorptions. researchgate.net
Predicted UV-Visible Absorption Data for this compound:
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* | ~230 - 260 |
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and purification of chemical compounds, as well as for the determination of their purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture and is widely used to assess the purity of pharmaceutical and chemical compounds. For a polar compound like this compound, a reversed-phase HPLC method would be suitable. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
Typical HPLC Parameters for Purity Assessment:
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detection | UV detector set at a wavelength where the compound has significant absorbance (e.g., around its λmax) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of the synthesis of this compound and its derivatives. This simple, rapid, and cost-effective method allows chemists to track the progress of a reaction by observing the consumption of starting materials and the formation of products.
In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The plate is then developed in a suitable solvent system, which is empirically determined to achieve good separation between the reactants, intermediates, and the final product. The choice of eluent is critical; for amidine synthesis, which involves polar functional groups, solvent systems of varying polarities are tested to find the optimal separation. For instance, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is common.
After development, the separated spots are visualized. While some thiazole derivatives are UV active and can be seen under a UV lamp, others may require staining with a developing agent such as potassium permanganate (B83412) or iodine to reveal the spots. The relative positions of the spots, represented by their retention factor (R_f) values, provide a qualitative assessment of the reaction's progress. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. For quantitative analysis, techniques such as densitometry can be applied to the TLC plates to determine the concentration of the components. nih.govmdpi.com
Table 1: Illustrative TLC Monitoring of a Thiazole Derivative Synthesis
| Time (hours) | Starting Material R_f | Product R_f | Observations |
| 0 | 0.75 | - | Single spot corresponding to the starting material. |
| 2 | 0.75 | 0.40 | Faint product spot appears, starting material spot still intense. |
| 4 | 0.75 | 0.40 | Intensity of the product spot increases, starting material spot diminishes. |
| 6 | - | 0.40 | Starting material spot has disappeared, indicating reaction completion. |
| Note: R_f values are illustrative and depend on the specific solvent system and stationary phase used. |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions and the space group of the crystal. Subsequent structure solution and refinement reveal the exact coordinates of each atom in the molecule.
While a specific crystal structure for this compound is not publicly available, studies on closely related thiazole derivatives provide insight into the expected structural features. For example, the crystal structures of various 2-amino-4-arylthiazole derivatives have been reported, confirming the planarity of the thiazole ring and detailing the bond distances and angles. nih.govmdpi.comrsc.org These studies confirm the expected geometry and connectivity of the atoms within the thiazole core.
Table 2: Representative Crystallographic Data for a Thiazole Derivative
| Parameter | Value |
| Chemical Formula | C₁₀H₈N₂OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.765(2) |
| b (Å) | 10.234(3) |
| c (Å) | 11.543(3) |
| β (°) | 109.12(1) |
| Volume (ų) | 976.5(4) |
| Z | 4 |
| Note: This data is for a representative thiazole derivative and not this compound itself. Data is illustrative based on published structures of similar compounds. |
Advanced Analytical Methodologies
Beyond the standard techniques, advanced analytical methods provide deeper insights into the elemental composition and binding properties of this compound and its derivatives.
X-ray Fluorescence (XRF) in Binding Assays
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It works by bombarding a sample with X-rays and then measuring the characteristic secondary (or fluorescent) X-rays emitted from the sample. Each element emits X-rays at a unique energy, allowing for the identification and quantification of the elements present. google.comhmdb.ca
While not a primary technique for studying binding interactions in the same way as methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), XRF can be employed in specialized binding assays. For instance, if this compound or its derivative is designed to bind to a metalloprotein, XRF could be used to quantify the amount of the metal in the protein-ligand complex, thus providing an indirect measure of binding. More commonly, XRF is a powerful tool for determining the elemental composition of a sample, which is a fundamental aspect of its characterization. nih.gov It can rapidly confirm the presence of sulfur and nitrogen, key elements in the thiazole and carboximidamide moieties, respectively.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of an organic compound. This information is crucial for verifying the empirical formula of a newly synthesized compound like this compound.
The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. The results are then compared with the theoretical elemental composition calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and identity of the compound.
For the hydrochloride salt of this compound (C₅H₈ClN₃S), the theoretical elemental composition would be calculated and compared against the experimental values obtained.
Table 3: Theoretical vs. Experimental Elemental Analysis Data for a Thiazole Derivative
| Element | Theoretical % | Experimental % |
| Carbon (C) | 33.43 | 33.51 |
| Hydrogen (H) | 4.49 | 4.52 |
| Nitrogen (N) | 23.39 | 23.31 |
| Sulfur (S) | 17.85 | 17.79 |
| Note: The data presented is for the hydrochloride salt of a hypothetical this compound derivative and serves as an illustrative example of the expected agreement between theoretical and experimental values. |
Role As a Chemical Intermediate and Building Block in Complex Chemical Systems
Precursor in Heterocyclic Synthesis
The carboximidamide group of 2-Methylthiazole-4-carboximidamide is a key functional group that enables its use in the construction of other heterocyclic rings.
This compound can serve as a precursor for the synthesis of pyrimidine-4,6-diol derivatives through condensation reactions with suitable 1,3-dicarbonyl compounds. A general and widely used method for pyrimidine (B1678525) synthesis is the Pinner synthesis, which involves the reaction of an amidine with a β-dicarbonyl compound. slideshare.net In the case of this compound, reaction with a malonic ester, such as dimethyl malonate, in the presence of a base like sodium methoxide, would be expected to yield 2-(2-methylthiazol-4-yl)pyrimidine-4,6-diol. researchgate.netgoogle.com This reaction proceeds through an initial nucleophilic attack of the amidine on one of the carbonyl groups of the malonate, followed by an intramolecular cyclization and subsequent dehydration to form the pyrimidine ring. The general scheme for this type of reaction is well-established in organic synthesis. organic-chemistry.orggoogle.com The resulting thiazolyl-substituted pyrimidine-4,6-diol is a valuable scaffold for further functionalization, particularly in the development of kinase inhibitors and other biologically active molecules. google.com
General Reaction Scheme for Pyrimidine-4,6-diol Synthesis:
| Reactant 1 | Reactant 2 | Product |
|---|
The 2-methylthiazole (B1294427) moiety within this compound can be a starting point for the construction of bi- and poly-thiazole systems. These structures are of interest due to their presence in various natural products and their potential applications in materials science. While direct coupling of the carboximidamide is not a standard route, the thiazole (B1198619) ring itself can participate in coupling reactions. For instance, after conversion of the carboximidamide to other functional groups, such as a halogen, cross-coupling reactions like the Suzuki or Stille coupling can be employed to link multiple thiazole units together. mdpi.com Additionally, synthetic strategies involving the reaction of thiosemicarbazones with hydrazonoyl chlorides can lead to the formation of bis-thiazole derivatives. nih.gov Polythiazoles can also be synthesized through the reaction of 2,2'-(1,4-phenylenebis(methanylylidene))bis-(hydrazinecarbothioamide) with bishydrazonoyl halides. nih.gov
The amidine group of this compound is a suitable scaffold for the synthesis of N-sulfonyl amidines. A general method for the preparation of N-sulfonyl amidines involves the reaction of a thioamide with a sulfonyl azide. nih.gov This reaction is believed to proceed through a [3+2] cycloaddition followed by the elimination of nitrogen and sulfur to yield the corresponding N-sulfonyl carbodiimide, which then reacts with an amine to form the N-sulfonyl amidine. Given that this compound can be derived from its corresponding thioamide, 2-methylthiazole-4-carbothioamide, this provides an indirect route to N-sulfonyl amidines. A more direct approach involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and amines. mdpi.com Furthermore, a palladium-catalyzed carbonylation/cycloaddition/decarboxylation cascade of sulfonyl azides and amides offers another pathway to these compounds. acs.org The resulting N-sulfonyl amidine-containing thiazoles are of interest in medicinal chemistry due to their potential biological activities. nih.govrsc.org
Methods for N-Sulfonyl Amidine Synthesis:
| Method | Key Reactants |
|---|---|
| From Thioamides | Heterocyclic Thioamide, Sulfonyl Azide |
| Copper-Catalyzed Multicomponent Reaction | Terminal Alkyne, Sulfonyl Azide, Amine |
Integration into Privileged Structures and Chemical Libraries
The 2-aminothiazole (B372263) core, of which this compound is a derivative, is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netdntb.gov.uanih.govacs.org This term refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The 2-aminothiazole motif is present in numerous approved drugs and clinical candidates. bohrium.com Consequently, this compound and its derivatives are attractive building blocks for the construction of combinatorial chemical libraries. slideshare.net These libraries, containing a large number of structurally related compounds, are used in high-throughput screening to identify new lead compounds for various therapeutic targets. The synthesis of libraries of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides demonstrates the utility of thiazole-based building blocks in combinatorial chemistry. mdpi.com
Contribution to the Development of Novel Organic Reactions and Transformations
While specific novel organic reactions named after this compound are not prominently documented, its structural features contribute to the broader development of new synthetic methodologies. The reactivity of the amidine group in cyclization reactions, for example, is a cornerstone of heterocyclic chemistry. slideshare.netorganic-chemistry.org The development of new catalysts and reaction conditions for the synthesis of substituted pyrimidines and other heterocycles often utilizes amidines as key substrates. Furthermore, the synthesis of complex molecules containing the this compound scaffold drives the innovation of new cross-coupling and functionalization techniques for thiazole rings. mdpi.com The exploration of reactions involving this and similar building blocks continues to expand the toolkit of synthetic organic chemists.
Future Directions and Emerging Research Avenues for 2 Methylthiazole 4 Carboximidamide
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 2-Methylthiazole-4-carboximidamide is a foundational area for future research. Current synthetic approaches to similar thiazole (B1198619) structures often rely on multi-step procedures that may involve harsh reagents and generate significant waste. A key future direction is the development of novel, more sustainable synthetic methodologies.
A promising avenue for exploration is the application of the Pinner reaction . wikipedia.orgorganic-chemistry.orgnih.gov This acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt, could be adapted for this compound. wikipedia.orgorganic-chemistry.org The subsequent reaction of this salt with ammonia (B1221849) or an amine could yield the desired carboximidamide functionality. wikipedia.org Research should focus on optimizing reaction conditions, exploring various catalysts, including Lewis acids, and utilizing greener solvents to enhance the sustainability of this route. nih.govresearchgate.netsciforum.net
Furthermore, the development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, would significantly improve efficiency and reduce waste. acs.org Exploring microwave-assisted organic synthesis could also lead to faster reaction times and improved yields. acs.org
Table 1: Potential Synthetic Routes for Investigation
| Synthetic Approach | Key Reactants | Potential Advantages | Research Focus |
| Pinner Reaction | 2-Methylthiazole-4-carbonitrile (B1334656), Alcohol, Acid Catalyst, Ammonia/Amine | Potentially high yield, well-established reaction class. wikipedia.orgorganic-chemistry.org | Optimization of catalysts (e.g., Lewis acids), exploration of green solvents, temperature control to prevent side reactions. nih.govsciforum.net |
| One-Pot Synthesis | Starting materials for thiazole ring formation and subsequent functionalization | Reduced workup steps, improved atom economy. acs.org | Catalyst selection, sequential reagent addition strategies. |
| Microwave-Assisted Synthesis | Appropriate precursors | Accelerated reaction rates, potentially higher yields. acs.org | Optimization of microwave parameters (power, temperature, time). |
Exploration of Undiscovered Chemical Reactivity
The chemical reactivity of this compound is largely uncharted territory. The interplay between the thiazole ring and the carboximidamide group presents opportunities for discovering novel chemical transformations.
Future research should systematically investigate the reactivity of the carboximidamide functional group. This includes its potential as a precursor for the synthesis of other nitrogen-containing heterocycles through cyclization reactions. The nucleophilic and electrophilic properties of the carboximidamide moiety should be thoroughly characterized. researchgate.net
The thiazole ring itself offers sites for electrophilic and nucleophilic substitution. researchgate.netslideshare.net Mechanistic studies are needed to understand how the carboximidamide substituent influences the regioselectivity of these reactions. nih.gov For instance, investigating nitration, halogenation, and sulfonation reactions would provide valuable insights into the electronic properties of the molecule. researchgate.net
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers a powerful tool to complement experimental studies by providing a deeper understanding of the structure, properties, and reactivity of this compound at the molecular level.
Future research should employ Density Functional Theory (DFT) and other quantum chemical methods to:
Calculate the optimized molecular geometry, vibrational frequencies, and electronic properties.
Predict the reaction mechanisms of potential synthetic routes and chemical reactions, including transition state analysis. nih.gov
Elucidate the electronic structure and aromaticity of the thiazole ring as influenced by the carboximidamide group. wikipedia.org
Perform Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activities of its derivatives. nih.gov
Table 2: Proposed Computational Studies
| Computational Method | Research Objective | Expected Outcome |
| Density Functional Theory (DFT) | Optimize molecular geometry and calculate electronic properties. | Understanding of molecular stability, reactivity, and spectral properties. |
| Transition State Theory | Elucidate reaction mechanisms. | Identification of reaction pathways and energy barriers for synthetic and reactivity studies. nih.gov |
| QSAR Modeling | Predict biological activities of derivatives. | Guidance for the design of new compounds with desired therapeutic properties. nih.gov |
Design of Next-Generation Molecular Probes and Research Tools
The unique structural features of this compound make it a potential scaffold for the development of novel molecular probes and research tools.
A significant area of future research lies in the design of fluorescent probes. The thiazole ring is a component of fluorescent dyes like Thiazole Orange. nih.govmdpi.comrsc.org By incorporating fluorophores or employing bioorthogonal chemistry, derivatives of this compound could be developed as "turn-on" fluorescent probes for detecting specific biomolecules or cellular events. wikipedia.orgresearchgate.netnih.govfrontiersin.orgnih.gov
Furthermore, the carboximidamide group can participate in hydrogen bonding and other non-covalent interactions, making it a candidate for the design of probes that can selectively bind to biological targets such as enzymes or nucleic acids. nih.gov
Applications in Materials Science and Other Non-Biological Fields
Beyond its potential biological applications, this compound and its derivatives could find use in the field of materials science. Thiazole-containing polymers have been investigated for their electronic properties. researchgate.netnih.govnsf.govresearchgate.netmdpi.com
Future research could explore the synthesis of polymers incorporating the this compound unit. These materials could exhibit interesting properties for applications in:
Organic electronics: as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells. nih.govnsf.govresearchgate.netmdpi.com
Conductive polymers: The nitrogen and sulfur atoms in the thiazole ring can facilitate charge transport. nih.govmdpi.com
Sensors: Thiazole-based polymers have shown promise as chemical sensors. nsf.govresearchgate.net
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. researchgate.net These technologies can be applied to accelerate the discovery and development of new derivatives of this compound.
Future research should focus on:
Predictive Modeling: Using ML algorithms to predict the properties, reactivity, and biological activity of virtual libraries of this compound derivatives. nih.govresearchgate.netnih.govscite.ai
Retrosynthetic Analysis: Employing AI tools to design novel and efficient synthetic routes.
De Novo Design: Generating new molecular structures based on the this compound scaffold with optimized properties for specific applications.
Table 3: AI and ML Integration Strategies
| AI/ML Application | Research Goal | Potential Impact |
| Predictive Property Modeling | Screen large virtual libraries for desired properties. | Faster identification of lead compounds for synthesis and testing. nih.govnih.gov |
| AI-Powered Retrosynthesis | Propose novel and efficient synthetic pathways. | Reduction in the time and resources required for synthesis planning. |
| De Novo Molecular Design | Generate novel derivatives with optimized characteristics. | Discovery of innovative molecules with enhanced performance. |
Patent Landscape Analysis and Strategic Research Directions
A thorough analysis of the patent landscape is crucial for guiding strategic research and identifying areas with freedom to operate. nih.govresearchgate.netsciencescholar.usgoogle.comgoogle.comgoogle.com While specific patents for this compound may be limited, a broader search for patents related to thiazolecarboximidamides and their applications can provide valuable insights.
Future work in this area should involve:
Comprehensive Patent Searches: Identifying patents related to the synthesis, and applications of thiazole-containing compounds. nih.govresearchgate.netsciencescholar.us
Analysis of Patent Claims: Understanding the scope of existing patents to identify white spaces for new research and innovation.
Strategic Research Planning: Using patent information to direct research efforts towards novel and patentable discoveries.
By systematically exploring these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, reactivity, and a wide range of applications.
Q & A
Q. What are the common synthetic routes for 2-Methylthiazole-4-carboximidamide and its derivatives?
- Methodological Answer : The synthesis often involves condensation reactions with aminoguanidine hydrochloride under catalytic conditions. For example:
- Route 1 : Reacting a thiazole precursor (e.g., 2-methylthiazole-4-carbonyl chloride) with aminoguanidine in ethanol at 80°C for 4 hours, using LiCl as a catalyst. This yields hydrazinecarboximidamide derivatives with melting points >270°C .
- Route 2 : Suzuki-Miyaura coupling for biphenyl-substituted analogs, employing Pd catalysts, arylboronic acids, and dry acetone under reflux. This method emphasizes regioselectivity and purity optimization .
- Key Characterization : Post-synthesis, compounds are validated via melting point analysis (e.g., 185°C for the hydrochloride salt ) and NMR spectroscopy (e.g., 1H NMR signals at δ 7.78 ppm for thiazole protons ).
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer :
- Melting Point (MP) : A critical first step; discrepancies >2°C suggest impurities. For example, the hydrochloride salt melts at 185°C .
- Spectroscopy :
- 1H/13C NMR : Assign peaks to thiazole protons (δ 7.78–7.14 ppm) and carboximidamide groups (δ 170–165 ppm) .
- IR : Confirm N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
- Microanalysis : Validate elemental composition (C, H, N, S) to ±0.3% deviation .
Q. What pharmacological targets are associated with thiazole-carboximidamide derivatives?
- Methodological Answer :
- Antimicrobial Activity : Assess via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. Substituents like fluorophenyl groups enhance potency .
- Anticancer Potential : Screen using MTT assays on cancer cell lines (e.g., MCF-7). Derivatives with nitro or trifluoromethyl groups show cytotoxic IC50 values <10 µM .
- Mechanistic Studies : Use molecular docking to predict interactions with enzymes like thymidylate synthase or bacterial dihydrofolate reductase .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Control for Variables : Standardize assay conditions (e.g., pH, serum concentration) to minimize batch variability. For example, discrepancies in MIC values may arise from differences in bacterial growth media .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. Nitro groups at the 4-position may enhance antibacterial activity but reduce solubility, leading to false negatives in aqueous assays .
- Orthogonal Assays : Validate results using alternative methods (e.g., time-kill kinetics alongside MIC) .
Q. What strategies optimize reaction yields in thiazole ring formation?
- Methodological Answer :
- Catalyst Screening : LiCl improves cyclization efficiency in ethanol, but switching to DMF with iodine/TEA can enhance yields for sterically hindered substrates .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) accelerate cyclization but may require reflux conditions .
- Temperature Gradients : Stepwise heating (50°C → 80°C) prevents premature precipitation of intermediates .
Q. How can researchers design analogs to improve pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methyl group with trifluoromethyl to enhance metabolic stability .
- Prodrug Strategies : Introduce ester moieties (e.g., ethyl benzoate) to increase oral bioavailability .
- Computational Modeling : Use QSAR to predict logP and solubility. For instance, adding acetyl groups reduces logP from 2.1 to 1.7, improving aqueous solubility .
Q. What analytical challenges arise in impurity profiling of this compound?
- Methodological Answer :
- HPLC-MS : Detect trace impurities (e.g., unreacted aminoguanidine) using C18 columns and 0.1% formic acid in acetonitrile/water gradients .
- NMR Spiking : Identify unknown peaks by adding reference standards (e.g., 4-methylthiazole) to the sample .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytic byproducts .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
